molecular formula C4H5ClN2O B1408480 Pyridazin-4(1H)-one hydrochloride CAS No. 116008-72-1

Pyridazin-4(1H)-one hydrochloride

Cat. No. B1408480
M. Wt: 132.55 g/mol
InChI Key: KDCRDVNETKQRBF-UHFFFAOYSA-N
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Description

Pyridazin-4(1H)-one hydrochloride, also known as 4-PyridazineMethanaMine hydrochloride, is a chemical compound with the molecular formula C5H8ClN3 . It has a molecular weight of 145.59012 .


Synthesis Analysis

The synthesis of Pyridazin-4(1H)-one hydrochloride and its derivatives has been a topic of interest in recent research . A series of 3,6-dichloro-1H-pyridazin-4-ones have been prepared via the cycloaddition of 3,6-dichlorotetrazine with alkynylboronates . This method has been highlighted for its utility in producing useful synthetic intermediates through highly regioselective C–O, C–S, and C–C bond-forming reactions .

Scientific Research Applications

Chemical Synthesis and Applications

Pyridazin-4(1H)-one hydrochloride serves as an intermediate in chemical synthesis, displaying versatility in forming C-O, C-S, and C-C bonds. Helm et al. (2006) highlighted its use in the preparation of 3,6-dichloro-1H-pyridazin-4-ones through cycloaddition, paving the way for subsequent regioselective reactions (Helm, Plant, & Harrity, 2006). Furthermore, the compound has been employed in the synthesis of functionalized pyridazinone arrays, demonstrating its applicability in generating diverse molecular structures.

Spectroscopy and Crystal Structure Analysis

In the realm of material characterization, pyridazin-4(1H)-one hydrochloride derivatives have been studied extensively using spectroscopic methods and crystal structure analysis. Kalai et al. (2020) characterized a novel pyridazin-3(2H)-one derivative through spectroscopy and X-ray diffraction, and performed theoretical studies to compare its gas-phase and solid-phase structures (Kalai et al., 2020). Such studies are crucial for understanding the physical and chemical properties of these compounds and their potential applications.

Therapeutic Research

In therapeutic research, pyridazin-4(1H)-one hydrochloride derivatives have been explored as potential therapeutic agents. For instance, molecular docking and ADME studies have been performed to evaluate the therapeutic potential of certain pyridazin-3(2H)-one derivatives against COVID-19, showcasing the compound's relevance in drug discovery and pharmaceutical research (Kalai et al., 2020).

Biological and Antimicrobial Properties

The biological properties of pyridazin-4(1H)-one hydrochloride derivatives have been a subject of interest in several studies. Akbas and Berber (2005) synthesized new pyrazolo[3,4-d]pyridazin derivatives from pyridazin-4(1H)-one hydrochloride and evaluated their antimicrobial activities against various bacteria and fungi, highlighting their potent antimicrobial properties (Akbas & Berber, 2005).

Safety And Hazards

The safety data sheet for Pyridazin-4(1H)-one hydrochloride indicates that it has some hazards associated with it. The GHS symbol GHS07 is used, indicating that it can cause harm if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Future Directions

The future directions for research on Pyridazin-4(1H)-one hydrochloride could involve exploring its potential applications in various fields. For instance, the synthesis of 3,6-dichloro-1H-pyridazin-4-ones has been highlighted for its potential in producing useful synthetic intermediates . Additionally, further studies could be conducted to elucidate the mechanism of action of Pyridazin-4(1H)-one hydrochloride.

properties

IUPAC Name

1H-pyridazin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O.ClH/c7-4-1-2-5-6-3-4;/h1-3H,(H,5,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCRDVNETKQRBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNN=CC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridazin-4(1H)-one hydrochloride

CAS RN

116008-72-1
Record name pyridazin-4-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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